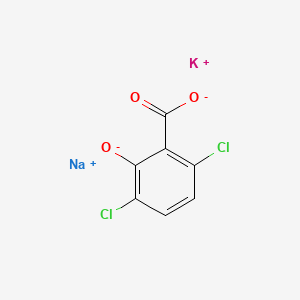

Potassium sodium 2,6-dichlorosalicylate

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

68938-79-4 |

|---|---|

分子式 |

C7H2Cl2KNaO3 |

分子量 |

267.08 g/mol |

IUPAC 名称 |

potassium;sodium;3,6-dichloro-2-oxidobenzoate |

InChI |

InChI=1S/C7H4Cl2O3.K.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |

InChI 键 |

SPGJUPGSLJUOFA-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |

规范 SMILES |

C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[Na+].[K+] |

其他CAS编号 |

68938-79-4 |

物理描述 |

Liquid |

相关CAS编号 |

3401-80-7 (Parent) |

产品来源 |

United States |

Synthetic Methodologies and Mechanistic Investigations of Dichlorosalicylates

Precursor Synthesis and Transformation Pathways to Dichlorosalicylate Anion

The journey to synthesizing dichlorosalicylates commences with the preparation of essential precursors, primarily dichlorophenol intermediates. These intermediates are then converted into highly reactive alkali metal dichlorophenolates, setting the stage for the final carboxylation step.

Synthesis of Dichlorophenol Intermediates (e.g., 2,5-dichlorophenol)

The creation of 2,5-dichlorophenol (B122974) can be achieved through various synthetic routes. One prominent method begins with p-dichlorobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield 2,5-dichloroacetophenone. google.com This intermediate is then subjected to a Baeyer-Villiger oxidation reaction, utilizing a peroxide, which converts the ketone group into an ester, forming 2,5-dichlorophenyl acetate. The final step in this sequence is the hydrolysis of the ester with an inorganic aqueous alkali, such as sodium hydroxide (B78521) or potassium hydroxide, under reflux conditions to produce the desired 2,5-dichlorophenol. google.com

Another industrially significant method involves the hydrolysis of 2,5-dichloroaniline (B50420). In this process, 2,5-dichloroaniline is heated with an aqueous solution of an inorganic acid under high temperature and pressure. This direct hydrolysis yields 2,5-dichlorophenol with a high conversion rate.

A further synthetic pathway to 2,5-dichlorophenol starts from 1-bromo-2,5-dichlorobenzene. This compound is reacted with sodium hydroxide in a methanol (B129727) medium in the presence of a copper catalyst at elevated temperatures to yield high-purity 2,5-dichlorophenol.

The following table summarizes the key aspects of these synthetic methods.

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| p-Dichlorobenzene | 1. Acetyl chloride, AlCl₃2. Peroxide3. Inorganic alkali (e.g., NaOH, KOH) | 2,5-Dichloroacetophenone, 2,5-Dichlorophenyl acetate | 2,5-Dichlorophenol |

| 2,5-Dichloroaniline | Inorganic acid, water | - | 2,5-Dichlorophenol |

| 1-Bromo-2,5-dichlorobenzene | Sodium hydroxide, methanol, copper catalyst | - | 2,5-Dichlorophenol |

Formation of Alkali Metal Dichlorophenolates (e.g., Potassium 2,5-dichlorophenolate)

The formation of an alkali metal phenolate (B1203915) is a critical prerequisite for the Kolbe-Schmitt reaction. wikipedia.orgbyjus.com In the context of producing dichlorosalicylates, 2,5-dichlorophenol is treated with a strong base, such as potassium hydroxide, to form potassium 2,5-dichlorophenolate. google.com This reaction involves the deprotonation of the hydroxyl group of the phenol (B47542) by the hydroxide ion, resulting in the formation of the phenolate anion and a water molecule. slideshare.net

The resulting potassium 2,5-dichlorophenolate is a more potent nucleophile than the original phenol, a crucial characteristic for the subsequent carboxylation step. The phenolate exists as an ion pair, with the potassium cation associated with the negatively charged oxygen atom. nih.gov This ionic compound is then typically used directly in the next stage of the synthesis. google.com

Elucidation of Kolbe-Schmitt Reaction Mechanisms in Dichlorosalicylate Production

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto the aromatic ring of a phenoxide. numberanalytics.com In the production of dichlorosalicylates, this reaction is employed to carboxylate dichlorophenolates. The mechanism of this reaction is complex and has been the subject of extensive investigation, particularly concerning the role of intermediates, the influence of alkali metal ions, and the intricacies of proton transfer.

Investigation of Reaction Intermediates (e.g., Phenoxide-CO2 Complexes)

Theoretical studies, such as those employing density functional theory (DFT), have shed light on the mechanism of the Kolbe-Schmitt reaction for the synthesis of 3,6-dichlorosalicylic acid from 2,5-dichlorophenoxide. The reaction is understood to proceed through the formation of several intermediates and transition states. epa.govresearchgate.net

The initial step involves an electrophilic attack by a carbon dioxide molecule on the electron-rich phenoxide. This leads to the formation of a phenoxide-CO₂ complex. epa.govresearchgate.net Investigations into the carboxylation of potassium phenoxide have revealed that under reaction conditions, this complex can be solvated by one or two additional CO₂ molecules. nih.govresearchgate.net One of these solvating CO₂ molecules then participates in the electrophilic attack on the benzene (B151609) ring. nih.govresearchgate.net

The presence of electron-withdrawing chlorine atoms on the benzene ring increases the activation energy barrier for this electrophilic attack compared to unsubstituted phenol. epa.gov Following the attack, the reaction proceeds through further intermediates before yielding the final carboxylated product. epa.gov

Role of Alkali Metal Ions (Potassium, Sodium) in Reaction Pathways

The nature of the alkali metal cation (e.g., potassium or sodium) plays a significant role in the Kolbe-Schmitt reaction. While both sodium and potassium phenoxides can be used, the choice of cation can influence the reaction's regioselectivity and yield. jk-sci.com In the synthesis of 3,6-dichlorosalicylic acid from 2,5-dichlorophenol, the use of potassium hydroxide to form the phenolate is common, leading to the dipotassium (B57713) salt of the salicylic (B10762653) acid as the initial product. google.com

Analysis of Proton Transfer Mechanisms and Side Reactions

Proton transfer is a critical step in the final stages of the Kolbe-Schmitt reaction, leading to the formation of the stable salicylic acid product. epa.gov After the initial carboxylation, a proton must be transferred to the carboxylate group. DFT studies have shown that the reaction pathway includes a proton transfer step following the electrophilic attack by CO₂. epa.govresearchgate.net

Advanced Reaction Condition Optimization and Yield Enhancement Studies

The synthesis of dichlorosalicylates, a class of compounds with significant applications, is subject to rigorous optimization of reaction conditions to maximize yield and purity. Advanced studies have focused on several key parameters that influence the synthetic outcome, including the catalytic role of alkali carbonates, the choice of solvent systems, and methods to control the formation of unwanted byproducts. These investigations are crucial for developing efficient and selective manufacturing processes.

Catalytic Effects of Alkali Carbonates (e.g., Potassium Carbonate)

Alkali carbonates, particularly potassium carbonate (K₂CO₃), are widely employed in organic synthesis due to their basicity, low cost, and environmentally friendly nature. alfa-chemistry.com In the context of dichlorosalicylate synthesis and related reactions, potassium carbonate often functions as a base or a basic catalyst. alfa-chemistry.com Its primary role is to facilitate deprotonation or to act as an acid scavenger, neutralizing acidic species generated during the reaction. alfa-chemistry.com

The effectiveness of potassium carbonate is highly dependent on reaction parameters such as catalyst loading and temperature. Optimization studies on related syntheses, such as the Claisen-Schmidt condensation to form unsaturated ketones, provide valuable insights. In a model reaction, the quantity of potassium carbonate was systematically varied to determine the optimal amount for maximizing product yield. scispace.com

Table 1: Effect of Potassium Carbonate Loading on Product Yield

| Entry | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| 1 | 0 | 0 |

| 2 | 10 | Moderate |

| 3 | 20 | 85 |

| 4 | 30 | ~85 |

| 5 | 50 | ~85 |

Data derived from a model reaction of acetophenone (B1666503) and cinnamaldehyde. scispace.com

As shown in the table, the absence of the catalyst resulted in no product formation. scispace.com A significant increase in yield was observed as the catalyst loading was increased to 20 mol%, after which further increases did not substantially improve the yield. scispace.com Temperature is another critical factor. Studies have shown that increasing the reaction temperature from 0°C to 50°C can dramatically increase the reaction rate and yield. scispace.com However, raising the temperature further to 100°C did not lead to a significant improvement, indicating an optimal temperature range for the catalytic system. scispace.com

In the synthesis of pyrimidine (B1678525) derivatives from dihydroxy benzoic acids, potassium carbonate, in conjunction with potassium hydroxide, is used to drive the reaction towards the desired product. orientjchem.org The heterogeneous nature of solid potassium carbonate in a liquid reaction mixture can also be advantageous, as it can be easily removed from the reaction products by filtration. nih.gov

Influence of Solvent Systems on Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter in the synthesis of dichlorosalicylates, as it can influence reaction rates by orders of magnitude and alter product distributions. chemrxiv.org The solvent's properties, such as polarity and dielectric constant, play a significant role in stabilizing reactants, transition states, and intermediates. chemrxiv.org

In reactions where the transition state is less polar than the reactants, polar solvents can solvate the reactants more effectively, which may decrease the reaction rate. chemrxiv.org Conversely, for reactions involving charged intermediates or transition states, a higher solvent dielectric constant can lower the reaction barrier. chemrxiv.org For instance, studies on the solvolysis of various benzoyl chlorides in aqueous binary mixtures (with acetone, ethanol, and methanol) have demonstrated that solvent composition directly impacts reaction rates and product selectivity. rsc.org

The interaction between the solvent and reactants can be complex, sometimes going beyond simple bulk properties like polarity. Local solvent effects, where the immediate solvent environment around the reacting molecules differs from the bulk solvent, can have a pronounced impact on reaction kinetics. chemrxiv.org Aromatic hydrocarbons like toluene (B28343) are often used in the synthesis of related compounds, such as potassium bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, serving as the reaction medium. orientjchem.org The use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, is also being explored as a green alternative to traditional volatile organic solvents, offering advantages like low toxicity and ease of production. researchgate.net

Table 2: General Influence of Solvent Properties on Reaction Rates

| Solvent Property | General Effect on Reaction Rate | Rationale |

|---|---|---|

| Increasing Polarity/Dielectric Constant | Varies; can decrease or increase | Depends on the relative polarity of reactants versus the transition state. chemrxiv.org |

| Protic vs. Aprotic | Can influence reactions involving proton transfer | Protic solvents can participate in hydrogen bonding, stabilizing certain species. |

| Hydrophobic Effects | Can increase rates for certain reactions in water | Drives non-polar reactants together, increasing the effective concentration. chemrxiv.org |

This table presents generalized principles of solvent effects in organic reactions. chemrxiv.org

Ultimately, the selection of an optimal solvent system requires empirical investigation, as theoretical models may not always capture the full complexity of solvent-solute interactions. chemrxiv.org

Control of Byproduct Formation and Selectivity Enhancement

In the synthesis of dichlorosalicylates, particularly when dealing with precursors that have multiple reactive sites, achieving high selectivity for the desired isomer is a primary challenge. A common issue is the formation of constitutional isomers as byproducts. For example, in reactions involving dihydroxy benzoic acid, both 2,6- and 2,4-disubstituted products can be formed. orientjchem.org

Strategic control over reaction conditions is essential to enhance selectivity. In the synthesis of potassium bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, it was found that the 2,6-isomer exhibited better herbicidal activity than the 2,4-isomer, making the selective synthesis of the former crucial. orientjchem.org The use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride can influence the reaction outcome and yield. orientjchem.org By carefully controlling the stoichiometry of reactants and the reaction time, the formation of the desired isomer can be favored. In one documented synthesis, a 30% yield of the desired product with a purity greater than 99% was achieved after recrystallization, indicating successful control over byproduct formation. orientjchem.org

The choice of catalyst can also be pivotal. While strong bases might lead to a variety of side reactions, the use of a weaker base like potassium carbonate can offer greater selectivity by minimizing undesired pathways. alfa-chemistry.comresearchgate.net The solid-phase nature of potassium carbonate can also contribute to selectivity by localizing the reaction at the catalyst surface. nih.govresearchgate.net

Table 3: Isomer Selectivity in a Related Synthesis

| Isomer | Relative Activity | Synthetic Outcome |

|---|---|---|

| 2,6-isomer | Good herbicidal activity | Desired product, isolated with >99.0% purity. orientjchem.org |

| 2,4-isomer | Lower activity | Undesired byproduct, minimized through reaction control. orientjchem.org |

Data based on the synthesis and testing of potassium bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. orientjchem.org

Controlling byproduct formation is not only key to maximizing the yield of the target molecule but also simplifies the purification process, which is a critical consideration for industrial-scale production.

Advanced Spectroscopic and Analytical Characterization of Dichlorosalicylates

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and probing the bonding characteristics of potassium sodium 2,6-dichlorosalicylate. These methods measure the vibrational frequencies of bonds within the molecule, which are sensitive to the atomic masses and the bond strengths.

In the analysis of a dichlorosalicylate salt, the spectra are dominated by vibrations of the aromatic ring, the carboxylate group, the hydroxyl group, and the carbon-chlorine bonds. The formation of the potassium-sodium salt from 2,6-dichlorosalicylic acid introduces significant changes, particularly in the regions associated with the carboxylic acid and phenolic hydroxyl groups.

Carboxylate Group (COO⁻): In the salt form, the sharp, intense carbonyl (C=O) stretch of the carboxylic acid (typically ~1680-1700 cm⁻¹) is replaced by two distinct bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). The presence of these two bands is a clear indicator of salt formation.

Hydroxyl Group (O-H): The broad O-H stretching band of the intramolecularly hydrogen-bonded hydroxyl group in salicylic (B10762653) acid (around 3200 cm⁻¹) is expected to shift significantly or disappear upon formation of the phenoxide salt with potassium and sodium. farmaceut.org

Carbon-Chlorine (C-Cl) Bonds: The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

Aromatic Ring: The characteristic C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. youtube.com While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for analyzing the non-polar C=C bonds of the aromatic ring and the symmetric vibrations of the carboxylate group. researchgate.net

Table 3.1.1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| Carboxylate (asymmetric stretch) | ~1550 - 1610 | IR, Raman | Strong in IR, indicates salt formation. |

| Carboxylate (symmetric stretch) | ~1380 - 1420 | IR, Raman | Weaker in IR, stronger in Raman. |

| Aromatic C=C Stretch | ~1450 - 1600 | IR, Raman | Multiple bands expected. |

| Phenolic C-O Stretch | ~1250 - 1300 | IR | Shifted upon salt formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of this compound in both solution and solid states.

Solution-State NMR (¹H and ¹³C): In a suitable deuterated solvent, ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms. For the 2,6-dichlorosalicylate anion, the aromatic region of the ¹H NMR spectrum is simplified due to the molecule's symmetry. Two signals corresponding to the two chemically distinct aromatic protons are expected. The electron-withdrawing effects of the chlorine atoms and the carboxylate/phenoxide groups will cause these protons to resonate at specific chemical shifts.

Similarly, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the aromatic ring, as well as for the carboxylate carbon. organicchemistrydata.org The chemical shifts are highly sensitive to the electronic effects of the substituents. rsc.orgnih.gov

Table 3.2.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,6-Dichlorosalicylate Anion

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H NMR | ||

| H-3 / H-5 | 7.0 - 7.4 | Expected to be a doublet or triplet depending on coupling. |

| H-4 | 6.8 - 7.2 | Expected to be a triplet. |

| ¹³C NMR | ||

| C-1 (C-OH) | 155 - 160 | Substituted with hydroxyl/phenoxide. |

| C-2/C-6 (C-Cl) | 125 - 135 | Substituted with chlorine. |

| C-3/C-5 | 128 - 132 | Proton-bearing carbons. |

| C-4 | 120 - 125 | Proton-bearing carbon. |

Solid-State NMR (SSNMR): SSNMR is crucial for characterizing the compound in its native solid form, providing insights into polymorphism, hydration state, and the local coordination environment of the metal ions. rsc.org Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can confirm the structure and identify the presence of different crystalline forms. nih.gov Furthermore, specialized SSNMR techniques can be employed to study the quadrupolar nuclei of the alkali metals, such as ²³Na, to understand their coordination environment within the crystal lattice. nih.govnationalmaglab.org

Mass Spectrometry (LC-ESI-MS) for Molecular Weight Determination and Fragmentation Analysis

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a powerful combination for confirming the molecular weight and studying the fragmentation pathways of the 2,6-dichlorosalicylate anion.

In ESI-MS, the sample is ionized directly from the liquid phase into the gas phase, typically forming pseudomolecular ions. For this compound, analysis in negative ion mode is most appropriate for observing the 2,6-dichlorosalicylate anion. The expected molecular ion peak would correspond to the mass of the deprotonated 2,6-dichlorosalicylic acid, [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. researchgate.net The fragmentation pattern provides structural confirmation. For the 2,6-dichlorosalicylate anion, a characteristic and prominent fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for salicylates and other benzoic acid derivatives. docbrown.inforesearchgate.net

Table 3.3.1: Predicted ESI-MS Ions for 2,6-Dichlorosalicylate

| Ion | Predicted m/z | Notes |

|---|---|---|

| [C₇H₃Cl₂O₃]⁻ | 204.9 / 206.9 / 208.9 | Parent anion (isotope pattern due to ³⁵Cl/³⁷Cl). |

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Product Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for profiling any related substances or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for the quantitative analysis of salicylates. nih.govresearchgate.net A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing an acid like phosphoric or trifluoroacetic acid to ensure the analyte is in a single ionic form). farmaciajournal.com Detection is typically achieved using a UV detector, set to a wavelength where the salicylate (B1505791) chromophore absorbs strongly. mdpi.com This method can effectively separate the target compound from starting materials, synthetic by-products, and degradation products.

Table 3.4.1: Typical HPLC Parameters for Dichlorosalicylate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~300-310 nm |

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method for qualitative purity assessment. libretexts.orgwikipedia.org A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase (eluent). A pure compound should ideally result in a single spot. ualberta.caresearchgate.net The spots can be visualized under UV light, as the aromatic ring of the salicylate is UV-active. libretexts.org Co-spotting with known standards can help in the tentative identification of impurities. ualberta.ca

Quantitative Analysis of Alkali Metal Content (e.g., AAS, ICP-OES) in Mixed Salts

To confirm the stoichiometry of the mixed salt and determine the precise ratio of potassium (K) to sodium (Na), atomic spectroscopy techniques are employed. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for elemental analysis. qa-group.com

The procedure involves accurately weighing a sample of this compound, dissolving it in a suitable solvent (typically deionized water with a small amount of acid to ensure stability), and diluting it to a known volume. pcdn.co This solution is then introduced into the instrument.

ICP-OES: The sample is nebulized into a high-temperature argon plasma, which excites the atoms of potassium and sodium, causing them to emit light at their characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of each element in the sample. nih.govacs.org

AAS: This technique measures the absorption of light by ground-state atoms. A light source specific to the element being analyzed (e.g., a potassium or sodium hollow-cathode lamp) is used, and the amount of light absorbed by the atomized sample is proportional to its concentration.

These methods allow for the precise quantification of both potassium and sodium, enabling the verification of the K:Na molar ratio in the synthesized salt. mdpi.comnih.gov

Table 3.5.1: Characteristic Wavelengths for K and Na Analysis

| Element | Technique | Analytical Wavelength (nm) |

|---|---|---|

| Potassium (K) | ICP-OES / AAS | 766.490 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the 2,6-dichlorosalicylate anion. khanacademy.org The aromatic ring, in conjunction with the carboxylate and phenoxide groups, constitutes a chromophore that absorbs UV light, promoting electrons from lower to higher energy molecular orbitals (e.g., π→π* transitions). libretexts.org

The absorption spectrum is characterized by one or more absorption maxima (λ_max). The position and intensity of these bands are influenced by the substituents on the aromatic ring and the solvent. youtube.com In comparison to salicylic acid, the two electron-withdrawing chlorine atoms are expected to cause a shift in the absorption bands. The formation of the salt, leading to the carboxylate and phenoxide ions, will also induce a significant bathochromic (red) shift to longer wavelengths compared to the protonated acid form. researchgate.net This is because the phenoxide ion is a more powerful electron-donating group than the neutral hydroxyl group, which enhances conjugation.

Analysis of the UV-Vis spectrum is useful for confirming the conjugated system's integrity and can be used for quantitative analysis via the Beer-Lambert law. wisdomlib.org

Table 3.6.1: Expected Electronic Transitions for 2,6-Dichlorosalicylate Anion

| Transition Type | Approximate λ_max (nm) | Notes |

|---|---|---|

| π→π* | 290 - 320 | High-intensity absorption related to the entire conjugated system. Shifted to longer wavelength upon salt formation. |

Computational and Theoretical Chemistry Investigations of Dichlorosalicylates

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It has been successfully applied to study the structural and electronic properties of various organic molecules, including those with similar functional groups to dichlorosalicylates. nih.govnih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the 2,6-dichlorosalicylate anion, DFT calculations would typically be performed to find its most stable conformation. The presence of the carboxylate and hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which would significantly influence the geometry.

When complexed with alkali metal cations like potassium (K+) and sodium (Na+), the geometry is further affected. DFT studies on alkali metal complexes with organic ligands have shown that the metal ion coordinates with the oxygen atoms of the carboxylate and hydroxyl groups. rsc.org The precise coordination geometry (e.g., bidentate, bridging) would depend on the ionic radius of the metal and the steric hindrance from the chlorine atoms. Conformer analysis would be essential to identify the most stable isomers of the potassium and sodium 2,6-dichlorosalicylate complexes.

Table 1: Hypothetical Optimized Geometrical Parameters for 2,6-Dichlorosalicylate Anion and its Alkali Metal Complexes using DFT (B3LYP/6-31G)*

| Parameter | 2,6-Dichlorosalicylate Anion | Sodium 2,6-Dichlorosalicylate | Potassium 2,6-Dichlorosalicylate |

| C=O Bond Length (Å) | 1.25 | 1.28 | 1.30 |

| C-O (hydroxyl) Bond Length (Å) | 1.35 | 1.33 | 1.32 |

| O-H Bond Length (Å) | 0.98 | N/A | N/A |

| C-Cl Bond Length (Å) | 1.74 | 1.74 | 1.74 |

| Na-O (carboxylate) Distance (Å) | N/A | 2.25 | N/A |

| K-O (carboxylate) Distance (Å) | N/A | N/A | 2.65 |

| Dihedral Angle (COO⁻ plane vs. Ring) | 15° | 20° | 25° |

Note: This table contains hypothetical data for illustrative purposes.

DFT calculations also provide valuable information about the electronic properties of molecules. The distribution of electron density can be analyzed through methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These analyses reveal the nature of chemical bonds (ionic vs. covalent character) and the partial charges on each atom. For the 2,6-dichlorosalicylate anion, the negative charge is expected to be delocalized over the carboxylate group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. researchgate.net In the alkali metal complexes, the interaction with the metal ion would lower the energy of the HOMO and LUMO, potentially altering the reactivity of the dichlorosalicylate moiety.

Table 2: Hypothetical Electronic Properties of 2,6-Dichlorosalicylate Anion and its Alkali Metal Complexes from DFT Calculations

| Property | 2,6-Dichlorosalicylate Anion | Sodium 2,6-Dichlorosalicylate | Potassium 2,6-Dichlorosalicylate |

| HOMO Energy (eV) | -6.5 | -7.2 | -7.0 |

| LUMO Energy (eV) | -1.2 | -1.5 | -1.4 |

| HOMO-LUMO Gap (eV) | 5.3 | 5.7 | 5.6 |

| Dipole Moment (Debye) | 3.1 | 8.5 | 9.2 |

| Natural Charge on O (carboxylate) | -0.85 | -0.95 | -0.92 |

Note: This table contains hypothetical data for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify key structures and energetic barriers that govern the reaction's progress. nih.gov

A chemical reaction proceeds from reactants to products through one or more transition states, which are energy maxima along the reaction coordinate. nih.gov Computational methods can locate the geometry of these fleeting transition states and any reaction intermediates. For reactions involving dichlorosalicylates, such as esterification or nucleophilic aromatic substitution, DFT calculations can model the step-by-step process. This includes the formation and breaking of bonds, and the structural changes that occur throughout the reaction. The characterization of transition states is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Table 3: Hypothetical Thermodynamic Data for a Hypothetical Reaction of 2,6-Dichlorosalicylate

| Parameter | Reactant (Dichlorosalicylate) | Transition State | Product |

| Relative Enthalpy (kcal/mol) | 0.0 | +25.2 | -10.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +28.1 | -8.2 |

Note: This table contains hypothetical data for illustrative purposes.

Reactions in solution are significantly influenced by the solvent. rsc.orgfrontiersin.org Theoretical models can account for these solvent effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. chemrxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. chemrxiv.org

Explicit solvation models involve including a number of solvent molecules directly in the quantum mechanical calculation. This method can account for specific interactions like hydrogen bonding, which are crucial in protic solvents. rsc.org Hybrid models that combine both implicit and explicit solvation can offer a balance of accuracy and computational cost. rsc.org These theoretical approaches are essential for accurately predicting how the reaction rate (kinetics) and the position of equilibrium are affected by the solvent environment. iastate.edu The choice of solvent can dramatically alter the energy barriers and the stability of reactants, intermediates, and products. frontiersin.org

Molecular Dynamics Simulations of Alkali Metal-Dichlorosalicylate Interactions in Various Media

Molecular Dynamics (MD) simulations serve as a powerful "computational microscope" to probe the behavior of ions and molecules at an atomic level. nih.gov An MD simulation of potassium sodium 2,6-dichlorosalicylate would model the interactions between the potassium (K⁺) and sodium (Na⁺) cations, the 2,6-dichlorosalicylate anion, and the surrounding solvent molecules (e.g., water) over time.

The simulation begins by constructing a model system, a virtual box containing a defined number of each ionic species and solvent molecules. The interactions between all atoms are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system. For the 2,6-dichlorosalicylate anion, force field parameters could be developed using quantum mechanical calculations, similar to methods used for salicylate (B1505791), which involve fitting charges to the quantum electrostatic potential surface. nih.gov

Once the simulation is running, the trajectories of all atoms are calculated by integrating Newton's equations of motion. zjyywjy.com.cn Analysis of these trajectories provides detailed insights into several key phenomena:

Solvation Shells: The simulations would reveal the structure of water molecules surrounding the K⁺ and Na⁺ ions and the functional groups of the dichlorosalicylate anion. Key metrics include the radial distribution function (RDF), which gives the probability of finding one atom at a certain distance from another, and the coordination number, which is the average number of solvent molecules in the first solvation shell of an ion.

Ion Pairing and Aggregation: MD simulations can quantify the extent to which K⁺ and Na⁺ ions form direct contact or solvent-separated pairs with the carboxylate group of the anion. In related simulations of sodium salicylate, the salicylate ions were found to penetrate and associate strongly with other molecules, driven by a combination of electrostatic and hydrophobic interactions. reading.ac.uk

Anion Dynamics: The simulation would show the orientation of the 2,6-dichlorosalicylate anion in the medium. Studies on similar amphiphilic molecules like salicylate show they often associate at interfaces in specific orientations. nih.govnih.gov The simulation could determine how the dichlorosalicyl group orients itself with respect to the ions and the bulk solvent.

Transport Properties: From the atomic trajectories, transport properties such as the diffusion coefficients of each ionic species can be calculated, providing insight into their mobility within the medium.

The data below represents a hypothetical output from an MD simulation in an aqueous medium, illustrating the types of structural and dynamic parameters that would be investigated.

| Interacting Pair | Parameter | Hypothetical Value | Description |

|---|---|---|---|

| Na⁺ — O(Water) | 1st Shell Peak RDF (Å) | 2.40 | Most probable distance to a water oxygen in the first hydration shell. |

| K⁺ — O(Water) | 1st Shell Peak RDF (Å) | 2.75 | Most probable distance to a water oxygen in the first hydration shell. |

| Na⁺ — O(Water) | Coordination Number | 5.8 | Average number of water molecules in the first hydration shell. |

| K⁺ — O(Water) | Coordination Number | 7.2 | Average number of water molecules in the first hydration shell. |

| Na⁺ — O(Carboxylate) | Coordination Number | 0.9 | Indicates partial ion pairing with the dichlorosalicylate anion. |

| K⁺ — O(Carboxylate) | Coordination Number | 0.7 | Indicates partial ion pairing with the dichlorosalicylate anion. |

Prediction of Crystallographic Parameters and Interionic Interactions

Computational Crystal Structure Prediction (CSP) is a field dedicated to predicting the stable crystal structures of a compound based solely on its chemical diagram. nih.govrsc.org For an ionic compound like this compound, this process involves searching for the most thermodynamically stable packing arrangements of the constituent ions. ucl.ac.uk

The methodology is typically based on minimizing the lattice energy. nih.gov The process involves two main stages:

Search: A vast number of plausible crystal packing arrangements are generated within common crystallographic space groups. The conformational flexibility of the 2,6-dichlorosalicylate anion would also be considered.

Ranking: The lattice energy of each generated structure is calculated using computational methods. The structures are then ranked, with the lowest energy structures being the most likely candidates for observable polymorphs (different crystal forms of the same compound). rsc.org

For more accurate energy ranking, high-level quantum mechanical methods like Density Functional Theory (DFT) are often employed. researchgate.netchalcogen.ro DFT calculations can refine the geometry and energy of the most promising low-energy structures predicted by the initial search. researchgate.net

A successful CSP study would yield several key pieces of information:

Predicted Polymorphs: A list of the most stable, energetically feasible crystal structures.

Crystallographic Parameters: For each predicted polymorph, the space group, unit cell dimensions (a, b, c, α, β, γ), and the precise coordinates of every atom in the unit cell are determined.

Interionic Interactions: Analysis of the predicted crystal structures reveals the specific coordination environment of the Na⁺ and K⁺ cations. It would detail how these ions are coordinated by the oxygen atoms of the carboxylate and hydroxyl groups of the dichlorosalicylate anions. It would also describe anion-anion interactions, such as potential π-π stacking between the aromatic rings or halogen bonding involving the chlorine atoms. In the known crystal structure of a related compound, potassium (2,3-dichlorophenyl)glucosinolate, the potassium ions are bridged by oxygen atoms from the anion to form a complex three-dimensional network. nih.gov

The following interactive table presents hypothetical data from a CSP study, showing the predicted lattice parameters for two potential low-energy polymorphs of this compound.

| Parameter | Predicted Polymorph A | Predicted Polymorph B |

|---|---|---|

| Relative Energy (kJ/mol) | 0.0 (Global Minimum) | +2.5 |

| Space Group | P2₁/c (Monoclinic) | P-1 (Triclinic) |

| a (Å) | 10.54 | 8.12 |

| b (Å) | 15.21 | 9.88 |

| c (Å) | 7.89 | 14.05 |

| α (°) | 90 | 85.3 |

| β (°) | 98.7 | 102.1 |

| γ (°) | 90 | 95.4 |

| Density (g/cm³) | 1.75 | 1.72 |

These computational predictions are invaluable as they can guide experimental polymorph screening and help in characterizing new solid forms by providing theoretical structures for comparison with experimental data, such as that from powder X-ray diffraction. nih.gov

Crystallographic Analysis and Solid State Structural Elucidation

Single Crystal X-ray Diffraction Studies of Alkali Metal Dichlorosalicylates

No single crystal X-ray diffraction studies for potassium sodium 2,6-dichlorosalicylate, or for the individual potassium 2,6-dichlorosalicylate and sodium 2,6-dichlorosalicylate salts, were found in the available scientific literature. Such studies are fundamental for the precise determination of a compound's three-dimensional atomic arrangement.

Without single crystal XRD data, the specific details of the crystal packing and the intricate network of hydrogen bonds within this compound remain unknown. In related alkali metal salicylates, the crystal packing is often governed by a combination of ionic interactions between the alkali metal cations and the carboxylate groups, as well as hydrogen bonding involving the hydroxyl and carboxylate functionalities. The presence of the two chlorine atoms on the aromatic ring would also influence packing through halogen-halogen or other weak interactions.

The coordination environment of alkali metal cations like potassium and sodium in salicylate (B1505791) structures can be quite diverse. mdpi.com These ions are typically coordinated by oxygen atoms from the carboxylate and hydroxyl groups of the salicylate anion, and often by water molecules if the crystal is a hydrate. The coordination numbers and geometries can vary significantly depending on the specific crystal packing. In a mixed-salt, it would be of particular interest to determine if potassium and sodium ions occupy distinct crystallographic sites with different coordination environments or if they exhibit disordered occupancy of the same site.

The phenomenon of mixed alkali metal occupancy, where two different alkali metals are present in the same crystal structure, is a subject of significant interest in solid-state chemistry. rsc.orgkyoto-u.ac.jp In some cases, the different sized cations may occupy distinct crystallographic sites in an ordered fashion. In other instances, they may share the same site, leading to what is known as a solid solution with disordered occupancy. Distinguishing between these possibilities requires high-quality single crystal X-ray diffraction data, which is currently unavailable for this compound.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and studying polymorphism. rutgers.edursc.orgresearchgate.net A PXRD pattern serves as a "fingerprint" for a specific crystalline solid. For this compound, PXRD would be the primary method to confirm whether a sample consists of a single, unique mixed-salt phase, or a physical mixture of individual potassium 2,6-dichlorosalicylate and sodium 2,6-dichlorosalicylate phases. Furthermore, PXRD is crucial for identifying different polymorphic forms of the compound, which are different crystal structures of the same chemical entity. However, no PXRD patterns for this compound have been reported in the literature.

Reactivity and Chemical Transformations of Dichlorosalicylates in Research

Derivatization Reactions for Further Organic Synthesis (e.g., Methylation to Dichloro-2-methoxybenzoic Acid)

The functional groups of 2,6-dichlorosalicylate serve as handles for a variety of derivatization reactions, enabling its use as a building block in more complex organic synthesis. These reactions can target the hydroxyl group, the carboxyl group, or the aromatic ring itself.

A key example of such a derivatization is the methylation of the phenolic hydroxyl group to yield 2,6-dichloro-2-methoxybenzoic acid. This transformation is significant as it converts the phenolic acid into a methoxybenzoic acid derivative, altering its chemical properties and potential biological activity. While the direct synthesis from 2,6-dichlorosalicylic acid is a standard O-methylation reaction, the reverse reaction, the aryl-O-demethylation of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) to its corresponding salicylic (B10762653) acid (3,6-DCSA), is a well-documented metabolic pathway in biological systems and soil. orst.edu In a laboratory setting, the methylation of the hydroxyl group in a dichlorosalicylate can be achieved using common methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This type of reaction is a fundamental tool in synthetic chemistry for protecting hydroxyl groups or for modifying a molecule's electronic and steric profile.

Other potential derivatization reactions include:

Esterification: The carboxylic acid group can be readily converted into an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amide Formation: The carboxyl group can also be converted into an amide by reacting the corresponding acyl chloride with an amine.

Electrophilic Aromatic Substitution: Although the benzene (B151609) ring is deactivated by the electron-withdrawing chlorine and carboxyl groups, further substitution is theoretically possible under harsh conditions, though the positions are heavily directed and sterically hindered.

The ability to selectively modify these functional groups makes 2,6-dichlorosalicylate a versatile intermediate for creating a library of compounds for further research.

Table 1: Key Derivatization Reactions of 2,6-Dichlorosalicylate

| Functional Group Targeted | Reaction Type | Reagents (Example) | Product Type |

| Phenolic Hydroxyl (-OH) | O-Methylation | Dimethyl sulfate, Base | Methoxybenzoic acid |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid catalyst | Benzoate ester |

| Carboxylic Acid (-COOH) | Amide Formation | SOCl₂, then Amine | Benzamide |

Academic Studies on Degradation Pathways and Mechanisms

The environmental fate and persistence of halogenated aromatic compounds are of significant interest, leading to numerous studies on their degradation. Dichlorosalicylates can be broken down through both abiotic chemical processes and biological transformations mediated by microorganisms.

The chemical degradation of chlorinated aromatic compounds often requires specific and sometimes harsh conditions to break the stable carbon-chlorine and aromatic bonds. Abiotic degradation can occur through processes like reductive dechlorination, oxidation, or photolysis.

Reductive Dechlorination: Under anoxic conditions and in the presence of a reducing agent, the chlorine atoms can be sequentially replaced by hydrogen atoms. researchgate.net This process, known as hydrogenolysis, can be facilitated by zero-valent metals. researchgate.net For 2,6-dichlorosalicylate, this would lead to monochlorosalicylates and eventually salicylic acid.

Oxidation: Strong oxidizing agents can break down the aromatic ring. The intermediates in the reactions of related compounds like 2,6-dichloro-1,4-benzoquinone (B104592) have been studied, highlighting the complexity of these transformations. researchgate.net

Hydrolysis: While the C-Cl bond on an aromatic ring is generally resistant to hydrolysis, severe conditions of temperature and pressure can induce the replacement of chlorine with a hydroxyl group.

These chemical degradation pathways are often less efficient and specific than their biological counterparts.

Microorganisms have evolved diverse enzymatic machinery to break down xenobiotic compounds, including halogenated aromatics. nih.gov The biodegradation of dichlorosalicylates is expected to follow pathways observed for other chlorinated phenols and benzoates. nih.govresearchgate.net The process generally involves initial enzymatic attacks that prepare the molecule for ring cleavage.

The initial steps in the microbial degradation of chlorinated aromatics are catalyzed by two main types of enzymes:

Oxygenases: These enzymes incorporate oxygen atoms into the aromatic ring, often leading to hydroxylation. This can be a precursor to dechlorination, as the additional hydroxyl group can destabilize the C-Cl bond.

Dehalogenases: These enzymes specifically catalyze the removal of halogen atoms. Reductive dehalogenases replace a chlorine atom with hydrogen, while hydrolytic dehalogenases replace it with a hydroxyl group. nih.gov

Studies on the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil) show that soil bacteria can transform it into 2,6-dichlorobenzamide (B151250) (BAM) and subsequently to 2,6-dichlorobenzoic acid, demonstrating microbial activity on the 2,6-dichloro-substituted ring. nih.govnih.gov Similarly, the fungus Trichoderma longibraciatum has been shown to degrade 2,6-dichlorophenol (B41786) (2,6-DCP) by attacking the aromatic ring, releasing chloride ions, and forming intermediates like succinic acid after ring cleavage. nih.gov Viable microbial cells can use redox dyes like 2,6-Dichlorophenolindophenol (DCIP) to indicate metabolic activity, a tool used to assess the potential for bioremediation. nih.govmdpi.com

Table 2: Potential Enzymes in the Biotransformation of Dichlorosalicylates

| Enzyme Class | Function | Relevance to Dichlorosalicylates |

| Monooxygenases/Dioxygenases | Incorporate one or two oxygen atoms into the aromatic ring. | Initial hydroxylation, preparing the ring for cleavage. nih.gov |

| Reductive Dehalogenases | Remove chlorine atoms via hydrogenolysis. | Dechlorination to form less halogenated, more degradable intermediates. nih.gov |

| Catechol Dioxygenases | Cleave the aromatic ring of catechol-like intermediates. | Breaks down the aromatic structure into aliphatic acids for central metabolism. researchgate.net |

| Nitrile Hydratases/Amidaes | Transform nitrile and amide groups. | Relevant in the degradation of related compounds like dichlobenil. nih.gov |

Exploration of Complexation with Other Metal Ions and Ligand Behavior

The 2,6-dichlorosalicylate anion possesses two potential coordination sites: the carboxylate group and the phenolic hydroxyl group. This allows it to act as a bidentate ligand, chelating to a single metal ion through both the carboxylate and phenolate (B1203915) oxygen atoms. The formation of such metal complexes is a well-known characteristic of salicylic acid and its derivatives.

The presence of chlorine atoms at the 2 and 6 positions significantly modulates its behavior as a ligand compared to unsubstituted salicylate (B1505791):

Electronic Effects: The electron-withdrawing nature of the chlorine atoms increases the acidity of both the carboxylic acid and the phenolic hydroxyl group, affecting the pH range at which deprotonation and complexation occur.

Steric Effects: The bulky chlorine atoms flanking the coordinating groups create steric hindrance, which can influence the geometry of the resulting metal complex and its stability. This may favor coordination with smaller metal ions or lead to distorted coordination geometries.

The study of coordination compounds with structurally related ligands provides insight into the potential behavior of 2,6-dichlorosalicylate. For instance, pyridine-2,6-dicarboxylic acid, which also features two coordinating groups at the 2 and 6 positions, is known to form stable complexes with a variety of metal ions, often acting as a tridentate ligand. researchgate.netresearchgate.net Research on ligands such as 2,6-bis(2,6-diethylphenyliminomethyl)pyridine and its complexes with cobalt(II), nickel(II), copper(II), and zinc(II) further illustrates how sterically demanding substituents at the 2 and 6 positions dictate the final structure of the coordination compound. nih.govresearchgate.net Similarly, Schiff base ligands derived from 2,6-dichloroaniline (B118687) show that the 2,6-dichloro-phenyl moiety can be readily incorporated into metal complexes. nih.gov

The ability of 2,6-dichlorosalicylate to form complexes with various d-block metal ions like copper(II), cobalt(II), and nickel(II) can be inferred from the extensive research on similar α-hydroxy acids and substituted aromatic ligands. mdpi.comnih.gov The resulting complexes could exhibit interesting structural, spectroscopic, and potentially catalytic properties.

Academic Perspectives on Dichlorosalicylate Research Applications

Role as a Model Compound in Fundamental Organic Reaction Mechanism Studies

Although direct studies employing potassium sodium 2,6-dichlorosalicylate as a model compound are not readily found, its parent acid, 2,6-dichlorosalicylic acid, and its isomers serve as relevant subjects in mechanistic investigations. For instance, the synthesis of the related 3,6-dichlorosalicylic acid via the Kolbe-Schmitt reaction of 2,5-dichlorophenoxide has been the subject of theoretical studies using density functional theory (DFT). researchgate.net These studies explore the reaction mechanism, including the electrophilic attack by CO2 and subsequent proton transfer, providing insights into how the presence and position of chlorine atoms on the benzene (B151609) ring influence the reaction pathways and activation energies. researchgate.net

The study of such reactions on chlorinated phenols provides a framework for understanding the reactivity of the aromatic ring and the directing effects of the substituents. The electronic properties of the chlorine atoms, being electron-withdrawing, and the hydroxyl and carboxyl groups play a crucial role in the mechanistic pathways of reactions like electrophilic aromatic substitution. Research on related compounds, such as the carboxylation of potassium phenoxide, elucidates the structure of reaction intermediates and the role of the cation in the reaction mechanism. researchgate.net

Utility as a Key Intermediate in Multi-Step Organic Synthesis Schemes

This compound is recognized primarily as an intermediate in organic synthesis. While specific multi-step synthesis schemes detailing its direct use are not widespread in academic journals, its constituent anion, 2,6-dichlorosalicylate, is structurally related to key intermediates in the synthesis of important pharmaceutical and agrochemical compounds.

For example, the antibiotic dicloxacillin (B1670480) contains a 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl moiety. nih.gov The synthesis of this and similar molecules often involves intermediates derived from 2,6-disubstituted benzoic acids. While direct evidence for the use of this compound is not explicitly detailed in available literature, it is plausible that it could serve as a precursor or a starting material in the synthesis of such complex molecules. Multi-step syntheses often require careful manipulation of functional groups and the use of specific salts can offer advantages in terms of solubility and reactivity. youtube.com

The synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) involves the related 3,6-dichlorosalicylic acid as a key intermediate. nih.gov This highlights the general utility of chlorinated salicylic (B10762653) acids in the production of commercially significant compounds.

Investigation of Structure-Property Relationships in Chlorinated Aromatic Compounds

The study of chlorinated aromatic compounds is a significant area of research due to their diverse applications and environmental relevance. The structure of this compound, with two chlorine atoms ortho to the carboxyl group and meta to the hydroxyl group, provides a platform for investigating structure-property relationships.

The position of the chlorine atoms on the aromatic ring significantly impacts the molecule's electronic distribution, lipophilicity, and steric hindrance. These factors, in turn, influence its physical properties such as solubility and melting point, as well as its chemical reactivity and biological activity. For instance, the chlorine atoms' electron-withdrawing inductive effect increases the acidity of the carboxylic acid, as mentioned previously.

The steric bulk of the two ortho chlorine atoms can hinder reactions involving the carboxylic acid group, a phenomenon known as the ortho effect. This steric hindrance can influence the rates of esterification and other reactions at the carboxyl group. From a biological standpoint, the degree and position of chlorination on an aromatic ring are critical determinants of a compound's potential bioactivity, as seen in herbicides and pharmaceuticals. The study of how these structural modifications affect interactions with biological targets is a key aspect of medicinal and agricultural chemistry.

Future Research Directions and Unexplored Areas

Development of Green Chemistry Approaches for Dichlorosalicylate Synthesis

The development of environmentally benign synthesis routes for dichlorosalicylates is a critical future research direction. Traditional chemical syntheses often rely on harsh conditions and petroleum-based feedstocks. Future work will likely focus on enzymatic catalysis and greener chemical processes. For instance, research into decarboxylase-catalyzed carboxylation using CO2 as a feedstock for similar phenolic acids has shown promise. mdpi.com Applying such biocatalytic methods to the synthesis of 2,6-dichlorosalicylic acid could significantly reduce the environmental impact. mdpi.com

Another approach involves improving existing chemical methods, such as the Kolbe-Schmitt reaction, by using more environmentally friendly solvents and catalysts, and by optimizing reaction conditions to reduce energy consumption and waste generation. google.com A patent for an improved preparation method of 3,6-dichlorosalicylic acid highlights the potential for process optimization by avoiding oxygen oxidation and reducing waste, which could be adapted for the 2,6-dichloro isomer. google.com

Table 1: Potential Green Synthesis Strategies for 2,6-Dichlorosalicylic Acid

| Strategy | Description | Potential Advantages |

|---|---|---|

| Enzymatic Carboxylation | Using decarboxylase enzymes to fix CO2 onto a 2,5-dichlorophenol (B122974) precursor. | High selectivity, mild reaction conditions, use of CO2 as a renewable feedstock. |

| Optimized Kolbe-Schmitt Reaction | Improving the traditional carboxylation of dichlorophenols by using greener solvents and catalysts. | Reduced energy consumption, higher yields, and less hazardous waste. |

| Flow Chemistry | Conducting the synthesis in continuous flow reactors. | Better process control, improved safety, and easier scalability. |

Advanced Characterization of Mixed Alkali Metal Coordination Environments with Dichlorosalicylate Anion

The presence of two different alkali metals, potassium and sodium, in the same crystal lattice with the 2,6-dichlorosalicylate anion creates a complex coordination environment that is not yet fully understood. Future research will require the use of advanced analytical techniques to probe the specific coordination spheres of the potassium and sodium ions. Techniques such as single-crystal X-ray diffraction, solid-state NMR, and advanced spectroscopic methods will be crucial.

Research on how different alkali metals can direct the formation of specific coordination sites in other contexts, such as in the synthesis of single-atom catalysts, suggests that the interplay between K+ and Na+ ions could lead to unique structural motifs and properties. nih.gov Understanding these mixed-metal coordination environments is fundamental to explaining the compound's physical properties and could pave the way for designing materials with tailored characteristics. nih.gov

Computational Design of Novel Dichlorosalicylate Derivatives with Tailored Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules based on the 2,6-dichlorosalicylate scaffold. eurekaselect.com By using methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, researchers can predict how modifications to the dichlorosalicylate structure will affect its chemical reactivity and physical properties. rsc.orgmdpi.com

For example, computational studies can be used to design derivatives with enhanced binding affinity to specific biological targets or with altered electronic properties for applications in materials science. rsc.orgresearchgate.netnih.gov This in-silico approach can significantly accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com

Table 2: Computational Tools for Designing Dichlorosalicylate Derivatives

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| 3D-QSAR | Correlate structural features with chemical activity. | Identify key structural modifications to enhance desired properties. rsc.org |

| Molecular Docking | Simulate the binding of a derivative to a target protein. | Predict binding affinity and interaction modes. eurekaselect.comnih.gov |

| Molecular Dynamics | Simulate the movement of the molecule over time. | Assess the stability of the molecule and its complexes. eurekaselect.com |

Investigation of Dichlorosalicylate in Supramolecular Assembly and Material Science

The 2,6-dichlorosalicylate anion possesses functional groups—a carboxylate and a hydroxyl group—along with chlorine substituents that can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These interactions make it a potentially valuable building block (synthon) for the construction of supramolecular assemblies and novel materials. researchgate.net

Future research could explore the self-assembly of potassium sodium 2,6-dichlorosalicylate, either alone or in combination with other molecules, to form ordered structures like coordination polymers, metal-organic frameworks (MOFs), or liquid crystals. researchgate.netresearchgate.net The resulting materials could exhibit interesting properties, such as porosity, luminescence, or specific catalytic activities, making them suitable for applications in gas storage, sensing, or catalysis. The field of supramolecular chemistry is actively exploring how such molecular components can be held together by intermolecular interactions to create functional materials. researchgate.netuniversiteitleiden.nl

Integration of Machine Learning and AI in Predicting Dichlorosalicylate Reactivity and Properties

By inputting known data about the molecule's structure and properties, AI algorithms can learn to predict the outcomes of unknown reactions or screen virtual libraries of derivatives for desired characteristics. chemai.io This predictive power can guide experimental work, making the research process more efficient and targeted. eurekalert.org For instance, AI could help streamline the design of new synthetic routes or identify the most promising dichlorosalicylate-based compounds for specific applications. rjptonline.orgchemai.io

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium sodium 2,6-dichlorosalicylate, and how can purity be optimized?

- Methodology : A two-step approach is often employed:

Halogenation : Introduce chlorine atoms at the 2,6-positions of salicylic acid derivatives using halogenation agents (e.g., Cl2 or SO2Cl2) under controlled conditions .

Salt Formation : React the dichlorosalicylic acid intermediate with stoichiometric equivalents of NaOH and KOH to form the potassium-sodium double salt.

- Purity Optimization : Use recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and monitor purity via HPLC or benchtop <sup>1</sup>H NMR .

Q. How can structural characterization of this compound be performed?

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., C–Cl···π or hydrogen bonding) .

- Spectroscopy : Use <sup>13</sup>C NMR to confirm the positions of chlorine substituents and FT-IR to identify carboxylate and phenolic O–H stretches .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- HPLC-UV/Vis : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and detect at 280 nm (λmax for dichlorosalicylates) .

- Titrimetry : Utilize redox titration with 2,6-dichloroindophenol (DCIP) as an indicator, leveraging its reversible reduction by ascorbate analogs .

Advanced Research Questions

Q. How do solvent-free conditions impact the reaction kinetics of halogenation steps in 2,6-dichlorosalicylate synthesis?

- Process Insights : Solvent-free bromination (e.g., using in situ Br2 generation) achieves rapid conversion (~15 s residence time) and reduces by-products. Similar principles apply to chlorination, though fluorine-free systems require careful quenching (e.g., Na2S2O3) to avoid residual halogen .

- Contradictions : While solvent-free methods enhance throughput, they may complicate temperature control, leading to thermal degradation of sensitive intermediates .

Q. What computational methods validate the electronic effects of 2,6-dichloro substitution on salicylate reactivity?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl groups increase carboxylate acidity, influencing metal-binding properties .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to rationalize anti-inflammatory activity observed in structurally related compounds like diclofenac .

Q. How does this compound degrade under physiological conditions, and what are the key metabolites?

- Degradation Pathways :

- Hydrolysis : The carboxylate group undergoes pH-dependent hydrolysis, forming 2,6-dichlorosalicylic acid.

- Oxidative Metabolism : Cytochrome P450 enzymes may hydroxylate the aromatic ring, yielding 4'-hydroxy derivatives, as seen in diclofenac metabolism .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies of 2,6-dichlorosalicylate derivatives?

- Double-Blind Protocols : Adopt a double-dummy design to eliminate observer bias when comparing efficacy against NSAIDs like sodium salicylate .

- Standardized Assays : Use enzymatic assays (e.g., COX-1/COX-2 inhibition) with positive controls (e.g., indomethacin) and validate results across multiple cell lines .

Data Contradiction Analysis

Q. Discrepancies in reported antibacterial activity of halogenated salicylates: How to resolve them?

- Root Cause : Variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Resolution : Standardize testing per CLSI guidelines and include reference compounds (e.g., ampicillin) for cross-study comparability .

Q. Conflicting crystallographic data on C–Cl···π interactions in dichlorosalicylates: Methodological considerations?

- Crystallization Solvents : Polar solvents (e.g., methanol) may stabilize different packing motifs vs. nonpolar solvents.

- Temperature Effects : Low-temperature XRD (100 K) enhances resolution of weak interactions compared to room-temperature analyses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。